Lenalidomide-CO-PEG3-Cl
Description
Lenalidomide-CO-PEG3-Cl is a chemically modified derivative of lenalidomide, a potent immunomodulatory drug widely used in oncology. The compound features a polyethylene glycol (PEG) linker with three ethylene glycol units (PEG3), a carbonyl (CO) group, and a terminal chlorine (Cl) atom. This modification aims to enhance the pharmacokinetic (PK) properties of lenalidomide, such as solubility, stability, and targeted delivery, while retaining its therapeutic efficacy. The Cl group serves as a reactive handle for further conjugation with targeting ligands or other therapeutic agents, making it a versatile building block in drug development, particularly for proteolysis-targeting chimeras (PROTACs) .
Properties
Molecular Formula |
C22H28ClN3O7 |
|---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
3-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H28ClN3O7/c23-7-9-32-11-13-33-12-10-31-8-6-20(28)24-17-3-1-2-15-16(17)14-26(22(15)30)18-4-5-19(27)25-21(18)29/h1-3,18H,4-14H2,(H,24,28)(H,25,27,29) |
InChI Key |
SVKIYFTYBVWNHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Lenalidomide-CO-PEG3-Cl involves several key steps:
Cyclization: The brominated intermediate is then cyclized with 3-aminopiperidinedione to form the lenalidomide nitro precursor.
PEGylation: The precursor is further reacted with a PEG linker to introduce the polyethylene glycol chain.
Chlorination: Finally, the compound is chlorinated to yield this compound.
Chemical Reactions Analysis
Lenalidomide-CO-PEG3-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like iron powder and ammonium chloride.
Substitution: The chloride group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include N-bromosuccinimide for bromination, iron powder for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lenalidomide-CO-PEG3-Cl has a wide range of scientific research applications:
Mechanism of Action
Lenalidomide-CO-PEG3-Cl exerts its effects by binding to the cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex . This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins such as IKZF1 and IKZF3 . The degradation of these proteins disrupts key signaling pathways, resulting in the inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
Structural Features :
- Core Structure: Retains the glutarimide-isoindolinone pharmacophore of lenalidomide, critical for binding cereblon (CRBN) E3 ubiquitin ligase .
- Linker : PEG3 spacer improves hydrophilicity and reduces aggregation.
- Terminal Group : Chlorine enables nucleophilic substitution reactions for covalent conjugation.
Lenalidomide-CO-PEG3-Cl belongs to a class of lenalidomide derivatives modified with PEG linkers and functional terminal groups. Below is a detailed comparison with structurally analogous compounds:
Structural Differences and Functional Groups
Pharmacokinetic and Physicochemical Properties
- Solubility :
- Stability :
Advantages and Limitations
- This compound: Advantages: Balanced PK profile; versatile Cl group for diverse conjugation strategies.
- Comparators :
- PEG4-azide : Superior solubility but larger molecular weight may limit tissue penetration.
- PEG2-Cl : Compact size but reduced solubility and conjugation flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
